molecular formula C10H19NO4 B1283491 4-Boc-3-methoxy-morpholine CAS No. 195964-53-5

4-Boc-3-methoxy-morpholine

Cat. No.: B1283491
CAS No.: 195964-53-5
M. Wt: 217.26 g/mol
InChI Key: PGLXBLAVDAYETC-UHFFFAOYSA-N
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Description

4-Boc-3-methoxy-morpholine, also known as 3-methoxyMorpholine-4-carboxylic acid tert-butyl ester, is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is characterized by a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the fourth position and a methoxy group at the third position. It is commonly used as an intermediate in organic synthesis due to its stability and reactivity.

Future Directions

The future directions in the research of 4-Boc-3-methoxy-morpholine and other morpholine derivatives include the development of efficient morpholine organocatalysts . Despite the limitations of the morpholine ring for enamine catalysis, recent studies have reported the synthesis of new organocatalysts belonging to the class of ß-morpholine amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Boc-3-methoxy-morpholine can be synthesized through various synthetic routes. One common method involves the reaction of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester with methanol. The reaction typically requires the use of a base, such as sodium hydride, to deprotonate the methanol and facilitate the nucleophilic substitution reaction.

Another method involves the protection of 3-methoxy-morpholine with Boc anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Boc-3-methoxy-morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an alkyl halide can result in the formation of an alkylated morpholine derivative.

    Deprotection: The major product is 3-methoxy-morpholine with a free primary amine group at the fourth position.

Mechanism of Action

The mechanism of action of 4-Boc-3-methoxy-morpholine is primarily related to its chemical reactivity. The Boc protecting group provides stability during synthetic transformations, allowing for selective modification of other functional groups in the molecule. Upon deprotection, the free amine group can participate in various biochemical interactions, including binding to enzymes or receptors.

Comparison with Similar Compounds

4-Boc-3-methoxy-morpholine can be compared with other morpholine derivatives, such as:

    3-Methoxy-morpholine: Lacks the Boc protecting group, making it less stable during synthetic transformations.

    4-Boc-morpholine: Lacks the methoxy group, reducing its reactivity in nucleophilic substitution reactions.

    3,4-Dimethoxy-morpholine: Contains an additional methoxy group, which can alter its reactivity and solubility properties.

The uniqueness of this compound lies in the combination of the Boc protecting group and the methoxy group, providing a balance of stability and reactivity that is valuable in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-methoxymorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-5-6-14-7-8(11)13-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXBLAVDAYETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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